1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Description
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom at position 1 and a methyl group at position 3 of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFWCIXEKFJEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585896 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-40-1 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy: Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely employed method for synthesizing 5-aminopyrazoles, including derivatives like 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, is the condensation of β-ketonitriles with hydrazines. This approach proceeds via:
- Nucleophilic attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
- Intramolecular cyclization through attack of the other nitrogen atom on the nitrile carbon, yielding the 5-aminopyrazole core.
This mechanism is well-documented and provides a robust route to 5-aminopyrazoles with diverse substitution patterns.
- The hydrazine component is substituted with a 2-chlorobenzyl group on the nitrogen, i.e., 2-chlorobenzylhydrazine, which introduces the 2-chlorobenzyl substituent at N-1 of the pyrazole ring.
- The β-ketonitrile used is typically an α-cyanoacetone or a related compound bearing a methyl group at the appropriate position to yield the 3-methyl substitution on the pyrazole ring.
Detailed Reaction Conditions and Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Preparation of 2-chlorobenzylhydrazine | 2-Chlorobenzyl chloride reacted with hydrazine hydrate under reflux to yield 2-chlorobenzylhydrazine. |
| 2 | Synthesis of β-ketonitrile intermediate | α-Cyanoacetone or similar β-ketonitrile prepared or commercially obtained. |
| 3 | Condensation reaction | 2-Chlorobenzylhydrazine and β-ketonitrile are reacted in a suitable solvent (e.g., ethanol or methanol) under reflux conditions. |
| 4 | Cyclization and formation of 5-aminopyrazole | The hydrazone intermediate cyclizes to form this compound. |
| 5 | Purification | The product is purified by recrystallization or chromatographic techniques. |
Typical reaction times range from several hours to overnight, with yields varying depending on the purity of reagents and exact conditions.
Alternative Synthetic Approaches
Use of Hydrazones with α,β-Unsaturated Carbonyl Compounds: Some methods involve cyclization of hydrazones derived from 2-chlorobenzylhydrazine with α,β-unsaturated ketones or aldehydes to form the pyrazole ring under catalytic conditions (e.g., copper or palladium catalysts) at mild temperatures.
Solid-phase synthesis: For combinatorial library generation, resin-bound β-ketonitrile derivatives have been used to react with hydrazines, including substituted hydrazines like 2-chlorobenzylhydrazine, facilitating efficient synthesis and purification.
Reaction Optimization Parameters
- Solvent: Polar protic solvents such as ethanol or methanol are preferred for condensation and cyclization.
- Temperature: Reflux temperatures (around 78°C for ethanol) promote efficient reaction progress.
- Catalysts: While many syntheses proceed without catalysts, copper or palladium catalysts can improve cyclization yields in alternative methods.
- Reaction time: Typically 6–24 hours depending on scale and conditions.
- Purification: Recrystallization from ethanol or chromatographic purification ensures high purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketonitrile + 2-chlorobenzylhydrazine condensation | β-Ketonitrile (e.g., α-cyanoacetone), 2-chlorobenzylhydrazine | Reflux in ethanol, 6–24 h | Straightforward, versatile, good yields | Requires preparation of substituted hydrazine |
| Hydrazone cyclization with α,β-unsaturated carbonyls | Hydrazones from 2-chlorobenzylhydrazine and α,β-unsaturated ketones | Mild conditions, catalytic (Cu, Pd) | Mild, catalyst-enhanced | Catalyst cost, possible side reactions |
| Solid-phase synthesis | Resin-bound β-ketonitriles + 2-chlorobenzylhydrazine | Solid-phase conditions, cleavage step | High throughput, combinatorial libraries | Requires resin preparation, scale limitations |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group at position 5 and nitrogen atoms in the pyrazole ring participate in alkylation and acylation:
Alkylation
-
Reagents : Methyl iodide, ethyl bromide
-
Conditions : K₂CO₃ in DMF, 50–60°C, 6–8 hrs
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Product : N-alkylated derivatives (e.g., 5-(alkylamino)-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole)
-
Yield : 65–78%
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Pyridine as base, CH₂Cl₂ solvent, RT, 4–5 hrs
-
Product : 5-Acetamido or 5-benzamido derivatives
Oxidation and Reduction
The methyl group and aromatic systems undergo redox transformations:
Oxidation
-
Reagents : KMnO₄ in H₂SO₄
-
Conditions : 80°C, 3 hrs
-
Product : 5-Amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid
-
Yield : 55–60%
Reduction
-
Reagents : H₂/Pd-C in ethanol
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Conditions : 1 atm H₂, RT, 2 hrs
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Product : Saturated pyrazoline derivatives
-
Yield : 75–82%
Nucleophilic Substitution
The 2-chlorobenzyl group facilitates aromatic substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃, DMF | 100°C, 12 hrs | 2-Azidobenzyl-substituted pyrazole | 68% |
| NH₂NH₂, EtOH | Reflux, 6 hrs | 2-Hydrazinylbenzyl derivative | 72% |
| NaOCH₃, MeOH | RT, 24 hrs | 2-Methoxybenzyl analog | 65% |
Coupling Reactions
Pd-catalyzed cross-coupling expands structural diversity:
Suzuki Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄
-
Conditions : DME/H₂O (3:1), 80°C, 12 hrs
-
Product : Biaryl-modified pyrazoles
Buchwald-Hartwig Amination
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Reagents : Aryl halide, Pd₂(dba)₃, Xantphos
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Conditions : Toluene, 110°C, 24 hrs
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Product : N-aryl derivatives
Complexation with Metals
The amine and pyrazole nitrogen atoms act as ligands:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2 hrs | Square-planar Cu(II) | Catalytic oxidation studies |
| FeCl₃ | EtOH, reflux, 4 hrs | Octahedral Fe(III) | Magnetic materials research |
Biological Activity Modulation via Derivatization
Structural modifications enhance pharmacodynamic properties:
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. Research indicates that compounds containing the pyrazole moiety exhibit cytotoxicity against various cancer cell lines. For example, derivatives synthesized from similar precursors have shown IC50 values in the nanomolar range against several cancer types, including liver and gastric cancers .
Table 1 summarizes the cytotoxic effects of related pyrazole derivatives:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | NUGC | 343 |
| 4b | HEPG2 | 428 |
| 4c | MCF | 60 |
| 6a | DLDI | 890 |
| 6c | HA22T | 120 |
These results suggest that modifications to the pyrazole structure can significantly influence its anticancer activity.
Antimicrobial Properties
In addition to anticancer properties, pyrazole derivatives have been studied for their antimicrobial activity. The structural characteristics of compounds like this compound may contribute to their effectiveness against various bacterial strains. The presence of halogen atoms (like chlorine) in the molecular structure often enhances antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that certain modifications led to enhanced potency against specific cancer types. For instance, compounds with electron-withdrawing groups showed improved activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of pyrazole derivatives synthesized from similar precursors. The study found that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or signaling pathways.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-1H-pyrazol-5-amine: Lacks the methyl group at position 3, which may affect its chemical reactivity and biological activity.
1-(2-chlorobenzyl)-3-ethyl-1H-pyrazol-5-amine: Contains an ethyl group instead of a methyl group, which may influence its physical properties and interactions with biological targets.
1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-4-amine: The position of the amine group is different, which can lead to variations in its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₂ClN₃ and a molecular weight of approximately 221.69 g/mol. The structure features a pyrazole ring with a chlorobenzyl substituent and a methyl group, enhancing its lipophilicity and potential bioavailability compared to other similar compounds.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Recent research highlights the compound's anticancer potential, particularly against several human cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 3.79 | Induction of apoptosis |
| A549 (lung cancer) | 26.0 | Cell cycle arrest |
| HepG2 (liver cancer) | 0.71 | Inhibition of VEGF-induced proliferation |
Other Pharmacological Activities
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce inflammation in models of carrageenan-induced edema, comparable to standard anti-inflammatory drugs like indomethacin.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it has been reported to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of multidrug-resistant E. coli, demonstrating its potential as a new therapeutic agent against resistant infections.
- Anticancer Activity Assessment : In a preclinical evaluation involving various cancer cell lines, the compound exhibited significant cytotoxicity, particularly against MCF7 and A549 cells. The study concluded that further investigation into its mechanism could lead to novel anticancer therapies.
Q & A
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (methanol:water gradient) to quantify purity (>98%).
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 251.0825 for CHClN).
- 2D NMR : - HSQC and HMBC resolve regiochemistry ambiguities (e.g., distinguishing N1 vs. N2 substitution) .
How can researchers design derivatives to enhance metabolic stability while retaining activity?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute the 2-chlorobenzyl group with 2-fluorobenzyl to reduce CYP450-mediated oxidation.
- Prodrug strategies : Introduce ester moieties (e.g., acetyl) at the amine position to improve oral bioavailability.
- Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites and guide structural modifications .
What are the best practices for resolving synthetic byproducts in pyrazole amine reactions?
Basic Research Focus
Common byproducts include dimerized or over-alkylated species. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
